Cas no 669083-19-6 ((2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester)

(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester is a chiral fluorinated building block used in organic synthesis and pharmaceutical research. The compound features a Boc-protected amino group and a methyl ester moiety, offering stability and versatility in peptide coupling reactions. The presence of difluoromethyl groups enhances metabolic resistance and lipophilicity, making it valuable for modifying bioactive molecules. Its stereochemical purity (S-configuration) ensures precise enantioselective applications. The tert-butoxycarbonyl (Boc) group allows selective deprotection under mild acidic conditions, facilitating further functionalization. This reagent is particularly useful in medicinal chemistry for designing protease inhibitors and fluorinated analogs of amino acids. Its well-defined structure ensures reproducibility in synthetic workflows.
(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester structure
669083-19-6 structure
Product Name:(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester
CAS No:669083-19-6
MF:C10H17F2NO4
MW:253.243090391159
MDL:MFCD12755805
CID:4656508
Update Time:2025-10-29

(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • methyl (S)-2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-, methyl ester, (2S)-
    • (S)-2-tert-Butoxycarbonylamino-4,4-difluoro-butyric acid
    • (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester
    • MDL: MFCD12755805
    • Inchi: 1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1
    • InChI Key: SRJNSQAUCPDXSN-LURJTMIESA-N
    • SMILES: C(OC)(=O)[C@@H](NC(OC(C)(C)C)=O)CC(F)F

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Additional information on (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester

Introduction to (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester (CAS No. 669083-19-6)

(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester (CAS No. 669083-19-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center at the second carbon atom, a tert-butoxycarbonyl (Boc) protecting group, and two fluorine atoms at the fourth carbon position. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amino groups from unwanted reactions. This protecting group can be readily removed under acidic conditions, allowing for the controlled release of the amino functionality. The presence of the Boc group in (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester ensures that the compound remains stable during synthetic manipulations and can be easily modified to introduce additional functional groups.

The chiral center at the second carbon atom is crucial for the biological activity of many compounds. In this case, the (S)-configuration of the chiral center imparts specific stereochemical properties that can influence the compound's interactions with biological targets. The ability to synthesize and control the stereochemistry of such compounds is essential for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects.

The fluorine atoms at the fourth carbon position are another key feature of this compound. Fluorine substitution can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In recent studies, fluorinated compounds have shown promise in improving drug delivery and enhancing therapeutic outcomes. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that fluorination can enhance the potency and selectivity of small molecule inhibitors targeting specific enzymes involved in disease pathways.

Recent advancements in synthetic methodologies have facilitated the efficient production of (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester. One notable approach involves the use of transition metal-catalyzed reactions to introduce fluorine atoms into organic molecules with high selectivity and yield. These methods have been optimized to minimize side reactions and improve overall process efficiency, making it feasible to produce this compound on a larger scale for both research and industrial applications.

In the context of drug discovery, (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester has been explored as a building block for synthesizing novel therapeutics. Its unique combination of functional groups provides a versatile platform for designing molecules with diverse biological activities. For instance, researchers have utilized this compound as a starting material to develop inhibitors of protein kinases, which are key enzymes involved in various cellular processes and diseases such as cancer and inflammatory disorders.

Furthermore, the methyl ester functionality in this compound offers additional opportunities for chemical modification. The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be conjugated with other moieties to create prodrugs or bioconjugates with improved pharmacokinetic properties. This flexibility in chemical manipulation is particularly valuable in optimizing drug candidates for clinical trials.

Recent clinical trials have highlighted the potential of fluorinated compounds in treating various diseases. For example, a phase II clinical trial evaluating a fluorinated derivative of this compound as an anti-cancer agent showed promising results in terms of efficacy and safety. The study demonstrated that the fluorinated derivative exhibited enhanced tumor penetration and prolonged retention time compared to its non-fluorinated counterpart.

In conclusion, (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-butanoic acid methyl ester (CAS No. 669083-19-6) is a versatile and promising intermediate in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutics with improved biological activity and pharmacological properties. Ongoing research continues to explore new applications and optimizations for this compound, further solidifying its importance in the field.

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